(Z)-2-methyl-3-(2-(pyridin-3-yl)hydrazono)-3H-indole
Overview
Description
(Z)-2-methyl-3-(2-(pyridin-3-yl)hydrazono)-3H-indole: is a heterocyclic compound that features both an indole and a pyridine moiety
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridines, have been shown to possess a broad range of biological activity . They have been used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
Mode of Action
Similar compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid receptors .
Biochemical Pathways
Similar compounds have been proposed for the treatment of cancer, cardiovascular diseases, and alzheimer’s disease . This suggests that these compounds may interact with multiple biochemical pathways related to these conditions.
Pharmacokinetics
The pharmacokinetic profiles of similar compounds have been evaluated .
Result of Action
Similar compounds have shown significant antibacterial, antifungal, and antiviral potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-methyl-3-(2-(pyridin-3-yl)hydrazono)-3H-indole typically involves the condensation of 2-methyl-3H-indole-3-one with pyridine-3-carbohydrazide under acidic conditions. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, and the product is isolated by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.
Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
- 2-methyl-3-(2-(pyridin-2-yl)hydrazono)-3H-indole
- 2-methyl-3-(2-(pyridin-4-yl)hydrazono)-3H-indole
Uniqueness: The position of the pyridine ring in (Z)-2-methyl-3-(2-(pyridin-3-yl)hydrazono)-3H-indole confers unique electronic properties, making it distinct from its isomers. This positional difference can significantly impact its reactivity and interaction with biological targets.
Properties
IUPAC Name |
(2-methyl-1H-indol-3-yl)-pyridin-3-yldiazene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-10-14(12-6-2-3-7-13(12)16-10)18-17-11-5-4-8-15-9-11/h2-9,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWBAQMSGQWPGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N=NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250221 | |
Record name | 2-Methyl-3-[2-(3-pyridinyl)diazenyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901250221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60487-16-3 | |
Record name | 2-Methyl-3-[2-(3-pyridinyl)diazenyl]-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60487-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-[2-(3-pyridinyl)diazenyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901250221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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